SIR1 protein - 135844-02-9

SIR1 protein

Catalog Number: EVT-1518702
CAS Number: 135844-02-9
Molecular Formula: C5H3Cl2NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sirtuin 1, also known as NAD-dependent deacetylase sirtuin-1, is a protein encoded by the SIRT1 gene in humans and is a member of the sirtuin family, which is characterized by its role in regulating cellular processes through deacetylation. Sirtuin 1 plays a critical role in various biological functions, including metabolism, stress response, and aging. The protein is primarily located in the cell nucleus and is involved in deacetylating transcription factors that modulate gene expression in response to environmental stimuli .

Source

Sirtuin 1 is derived from the SIRT1 gene located on chromosome 10 in humans. Its homolog in yeast, Saccharomyces cerevisiae, is Sir2, which highlights the evolutionary conservation of this protein across species . The protein is also found in various tissues, with significant expression in the brain, liver, and muscle.

Classification

Sirtuin 1 belongs to Class I of the sirtuin family, which includes other members such as Sirtuin 2 and Sirtuin 3. This classification is based on their structural features and functional roles. The sirtuins are further grouped into four classes based on their sequence homology and enzymatic functions .

Synthesis Analysis

Methods

The synthesis of Sirtuin 1 involves recombinant DNA technology. The SIRT1 gene can be cloned into expression vectors and introduced into suitable host cells (such as Escherichia coli) for protein production. Common methods include:

  • Transformation of Competent Cells: The plasmid containing the SIRT1 gene is introduced into competent bacterial cells using heat shock or electroporation.
  • Induction of Protein Expression: Once transformed, cells are cultured and induced with isopropyl β-D-1-thiogalactopyranoside to promote protein expression.
  • Protein Purification: The expressed Sirtuin 1 protein can be purified using affinity chromatography techniques involving nickel-nitrilotriacetic acid agarose beads due to the His-tag attached to the protein .

Technical Details

The purification process typically involves:

  • Lysis of bacterial cells using lysis buffer containing Triton X-100.
  • Centrifugation to remove cell debris.
  • Binding of His-tagged Sirtuin 1 to nickel beads followed by washing steps to remove non-specific proteins.
  • Elution of purified Sirtuin 1 using an imidazole gradient .
Molecular Structure Analysis

Structure

Sirtuin 1 has a characteristic structure comprising a catalytic domain that binds nicotinamide adenine dinucleotide (NAD+), which is essential for its deacetylase activity. The protein's structure includes:

  • Core Domain: Contains a Rossmann fold that facilitates NAD+ binding.
  • Lysine Residues: Key sites for acetylation and deacetylation reactions.

Data

Structural studies using X-ray crystallography have revealed insights into the binding interactions between Sirtuin 1 and its substrates. For example, the enzyme forms a stable complex with acetylated lysine residues from target proteins, which are then deacetylated during catalysis .

Chemical Reactions Analysis

Reactions

Sirtuin 1 catalyzes the removal of acetyl groups from lysine residues on target proteins in an NAD+-dependent manner. The general reaction can be summarized as follows:

Acetylated Protein+NAD+Deacetylated Protein+O acetyl ADP ribose+NADH\text{Acetylated Protein}+\text{NAD}^+\rightarrow \text{Deacetylated Protein}+\text{O acetyl ADP ribose}+\text{NADH}

Technical Details

The enzymatic activity involves:

  • Binding of NAD+ to Sirtuin 1.
  • Transfer of the acetyl group from the substrate to NAD+, forming O-acetyl-ADP-ribose.
  • Release of deacetylated substrate and regeneration of NADH .
Mechanism of Action

Process

Sirtuin 1 functions primarily as a deacetylase that modifies transcription factors and other proteins involved in regulating gene expression. Its mechanism involves:

  1. NAD+ Binding: The enzyme binds NAD+, which is crucial for its activity.
  2. Acetyl Group Transfer: The acetyl group from the substrate protein is transferred to NAD+, resulting in O-acetyl-ADP-ribose formation.
  3. Deacetylation: The substrate protein loses its acetyl group, leading to altered function or activity.

Data

Research indicates that Sirtuin 1 affects key signaling pathways related to metabolism and stress response, influencing processes such as insulin sensitivity and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 75 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

Sirtuin 1 requires NAD+ as a cofactor for its enzymatic activity. It exhibits stability under physiological conditions but can be affected by changes in NAD+ levels due to cellular stress or metabolic shifts .

Applications

Scientific Uses

Sirtuin 1 has garnered significant attention for its potential applications in various fields:

  • Aging Research: Investigated for its role in longevity and age-related diseases.
  • Metabolic Disorders: Targeted for therapeutic strategies against obesity, diabetes, and related metabolic syndromes.
  • Cancer Research: Studied for its involvement in tumor suppression and promotion through its regulatory effects on gene expression.
Introduction

Historical Discovery of SIR1 in Yeast Silencing Systems

SIR1 was identified in 1984 through genetic screens for mutants defective in mating-type silencing, where loss-of-function alleles permitted transcription at normally silent loci HMLα and HMRa. Early studies established that SIR1 is indispensable for the initiation of silencing but dispensable for its maintenance—a phenotype termed "bistable silencing". In sir1Δ yeast, 50–80% of cells lose silencing at HML/HMR, while the remainder retain it, suggesting SIR1’s role is primarily establishment-related [1] [3] [10].

Mechanistic Insights from Chromatin Studies

Chromatin immunoprecipitation (ChIP) experiments demonstrated SIR1’s physical association with silencer elements (e.g., HMR-E), requiring direct interaction with the Origin Recognition Complex (ORC). Key findings include:

  • SIR1 binds Orc1p (a subunit of ORC) via a conserved N-terminal domain, anchoring silencing complexes to silencer DNA [1] [10].
  • Mutations disrupting SIR1-Orc1p interaction abolish silencing, while artificial tethering of SIR1 to DNA bypasses ORC dependency [1].
  • SIR1 enrichment at silencers is cell-cycle-independent but requires other Sir proteins (Sir2/3/4), indicating cooperative assembly [1].

Table 1: Key Discoveries in SIR1 Research

YearDiscoverySignificanceReference
1984SIR1 gene identified in yeastLinked to mating-type locus silencing [10]
1993Gal4-SIR1 fusion bypasses ORC requirementSIR1 directly recruits silencing machinery [1]
2001ChIP confirms SIR1-silencer associationValidates SIR1-ORC interaction in chromatin [1]
2016T. delbrueckii KOS3 essential for silencingReveals ancestral SIR1 divergence [3]

Classification Within the Sirtuin Protein Family

Sirtuins are an ancient family of NAD+-dependent deacylases regulating metabolism, stress responses, and epigenetics. Mammals express seven sirtuins (SIRT1–7), while yeast encode four (Sir2, Hst1–4) alongside SIR1. Despite nomenclature similarities, SIR1 is phylogenetically and functionally distinct:

Structural and Functional Divergence

  • Catalytic Inactivity: Unlike Sir2 (a class I deacetylase), SIR1 lacks conserved catalytic residues in its Rossmann fold domain, rendering it enzymatically inert [1] [6] [7].
  • Domain Architecture: SIR1 contains:
  • An N-terminal ORC-binding domain (residues 1–200)
  • A central Sir4-interaction domain
  • C-terminal motifs mediating chromatin association [1] [10].
  • Functional Role: SIR1 acts as a scaffold protein, bridging silencer-bound ORC to Sir2-Sir3-Sir4 complexes. This contrasts with enzymatically active sirtuins like Sir2, which deacetylate histones to compact chromatin [1] [7].

Table 2: Sirtuin Classification and Features

ClassMembersCatalytic ActivityLocalizationSIR1 Relationship
Class ISir2, SIRT1–3DeacetylaseNucleus, cytosolShared Rossmann fold
Class IISIRT4ADP-ribosyltransferaseMitochondriaStructural divergence
Class IIISIRT5Demalonylase/DesuccinylaseMitochondriaLow sequence homology
Class IVSIRT6–7Deacetylase/ADP-ribosyltransferaseNucleusFunctional divergence
N/ASIR1Non-catalyticNucleusScaffold-specific

Evolutionary Significance of SIR1 as a Proto-Sirtuin

SIR1 represents an evolutionary pivot point between catalytic sirtuins and specialized epigenetic scaffolds. Its distribution across fungi highlights lineage-specific adaptations:

Gene Duplication and Subfunctionalization

  • In S. cerevisiae, SIR1 is partially redundant; its loss reduces silencing efficiency but is non-lethal. In contrast, its ortholog KOS3 in Torulaspora delbrueckii is essential for silencing and localizes to telomeres—a role absent in S. cerevisiae SIR1 [3].
  • Saccharomyces bayanus retains four SIR1 paralogs (SIR1, KOS1–3), collectively ensuring robust silencing, suggesting subfunctionalization after duplication [3] [8].
  • Kluyveromyces lactis lacks SIR1 entirely, utilizing the Sum1 complex for silencing, indicating alternative evolutionary solutions [3].

Adaptive Evolution in Long-Lived Species

While SIR1 itself is fungal, studies of mammalian SIRT1 reveal positive selection in longevity-linked species:

  • Marmots (Marmota spp.) show adaptive evolution in SIRT1, with amino acid substitutions near its catalytic domain enhancing metabolic regulation during hibernation [5].
  • Such changes parallel SIR1’s ancestral role in stress adaptation, linking sirtuin evolution to life-history traits like aging and metabolic shutdown [5] [9].

Table 3: Evolutionary Divergence of SIR1 Orthologs

SpeciesOrthologRole in SilencingUnique Features
S. cerevisiaeSIR1Establishment at HML/HMRORC-dependent, bistable phenotype
T. delbrueckiiKOS3Essential for HML/HMR, telomeresAutoregulated by silencing
S. bayanusSIR1, KOS1–3Redundant functionsSubfunctionalized paralogs
K. lactisAbsentN/ARelies on Sum1 complex

Properties

CAS Number

135844-02-9

Product Name

SIR1 protein

Molecular Formula

C5H3Cl2NO

Synonyms

SIR1 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.